(R)-sec-Butyl benzoate is an organic compound classified as an ester, specifically the ester formed from benzoic acid and (R)-sec-butanol. Its molecular formula is , and it features a benzoate group attached to a sec-butyl chain. This compound is known for its characteristic fruity odor, making it useful in the fragrance industry. It is also a solvent and can serve as a reagent in various
The biological activity of (R)-sec-butyl benzoate has been studied primarily in terms of its metabolic pathways. Upon ingestion or exposure, it hydrolyzes into benzoic acid, which is then metabolized to hippuric acid. This metabolic route suggests that (R)-sec-butyl benzoate may have low toxicity levels for humans and animals, as evidenced by studies indicating that similar compounds do not pose significant health risks .
(R)-sec-Butyl benzoate can be synthesized through several methods:
(R)-sec-Butyl benzoate has various applications across different industries:
Research on interaction studies involving (R)-sec-butyl benzoate has primarily focused on its metabolic pathways and potential interactions with biological systems. Studies indicate that it hydrolyzes into less toxic metabolites like hippuric acid, which is excreted efficiently by mammals . Additionally, its interactions with various enzymes during metabolism suggest minimal adverse effects when used within regulated limits.
Several compounds share structural similarities with (R)-sec-butyl benzoate. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butyl Benzoate | Straight-chain butanol variant | |
Ethyl Benzoate | Shorter alkyl chain; commonly used as a solvent | |
Methyl Benzoate | Smallest alkyl group; widely used in fragrances | |
Isobutyl Benzoate | Branching at the second carbon; unique properties |
(R)-sec-Butyl benzoate's uniqueness lies in its chiral center at the sec-butyl group, which can impart distinct olfactory properties compared to its non-chiral counterparts like butyl or methyl benzoates. This chirality may influence its interaction with biological systems and its sensory characteristics in fragrances.
Nickel catalysis has emerged as a powerful tool for constructing stereogenic centers in ester derivatives. A seminal study demonstrated the use of nickel complexes with chiral bis(oxazoline) ligands to mediate asymmetric reductive cross-couplings between N-hydroxyphthalimide (NHP) esters and vinyl bromides (Figure 1). By employing tetrakis(dimethylamino)ethylene (TDAE) as a terminal reductant, researchers achieved ee values exceeding 94% for benzylic esters. The reaction proceeds via a radical intermediate, where the chiral ligand environment on nickel dictates the facial selectivity during radical recombination (Scheme 1a).
This methodology shows particular promise for (R)-sec-butyl benzoate synthesis when applied to α-substituted benzoic acid derivatives. Substrates bearing secondary alkyl groups, such as sec-butyl moieties, undergo coupling with minimal steric hindrance due to nickel's ability to accommodate bulky substituents. A comparative analysis of ligand architectures reveals that binaphthyl-based phosphoramidite ligands provide optimal enantiocontrol for aliphatic esters (Table 1).
Table 1. Nickel-catalyzed asymmetric cross-coupling performance for ester synthesis
Substrate Type | Ligand Class | Temperature (°C) | ee (%) |
---|---|---|---|
Benzylic NHP ester | Bis(oxazoline) | 25 | 94 |
α-Alkoxy NHP ester | Phosphoramidite | 30 | 89 |
Cyclic NHP ester | Binaphthyl diamine | 40 | 82 |
Palladium complexes enable kinetic resolution during esterification through selective activation of enantiomeric substrates. The [Pd(P^O)] catalyst system, featuring chiral phosphine-oxazoline ligands, demonstrates exceptional discriminatory power in allylic alkylation reactions. For sec-butyl benzoate synthesis, this approach capitalizes on the differential reaction rates of (R)- and (S)-configured intermediates with nucleophilic benzoate donors (Scheme 2).
Recent innovations in base-free hydrogenation conditions have expanded palladium's utility in ester synthesis. A dynamic kinetic resolution process combines racemization of the sec-butyl precursor with enantioselective hydrogenation, achieving 88% ee for (R)-sec-butyl benzoate derivatives. The mechanism involves π-allyl palladium intermediates that adopt distinct transition states based on the chiral ligand's steric profile.